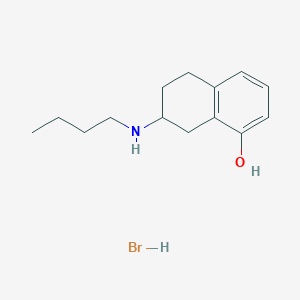
7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a chemical compound with a complex structure that includes a butylamino group attached to a tetrahydronaphthalenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves multiple steps. One common method starts with the preparation of the naphthalenol backbone, followed by the introduction of the butylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of hydrobromic acid in the final step helps to form the hydrobromide salt, which is often the preferred form for various applications due to its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalenol backbone.
Substitution: The butylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce more saturated analogs of the original compound.
Scientific Research Applications
7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide involves its interaction with specific molecular targets. The butylamino group can interact with various receptors or enzymes, modulating their activity. The naphthalenol backbone may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalenol derivatives and butylamino-substituted molecules. Examples include:
- 5,6,7,8-Tetrahydronaphthalen-1-ol
- N-Butyl-1-naphthylamine
Uniqueness
What sets 7-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide apart is its unique combination of the butylamino group and the tetrahydronaphthalenol backbone. This combination provides distinct chemical properties and potential for diverse applications that are not observed in similar compounds.
Properties
CAS No. |
81185-34-4 |
|---|---|
Molecular Formula |
C14H22BrNO |
Molecular Weight |
300.23 g/mol |
IUPAC Name |
7-(butylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C14H21NO.BrH/c1-2-3-9-15-12-8-7-11-5-4-6-14(16)13(11)10-12;/h4-6,12,15-16H,2-3,7-10H2,1H3;1H |
InChI Key |
MQOYZGGTSOPRQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CCC2=C(C1)C(=CC=C2)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
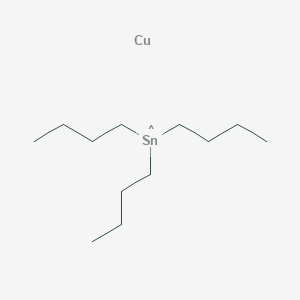
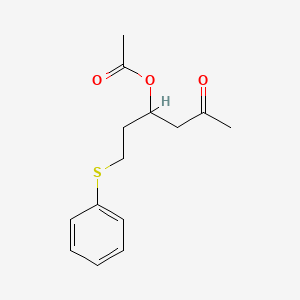
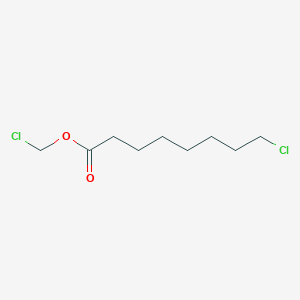
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
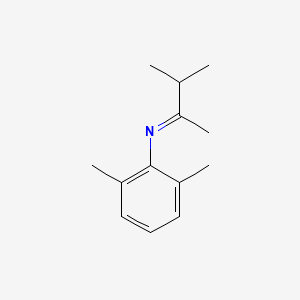
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one](/img/structure/B14413575.png)

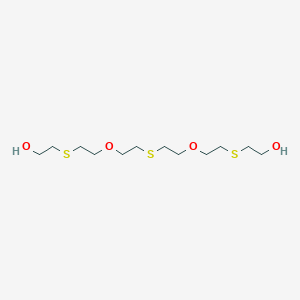
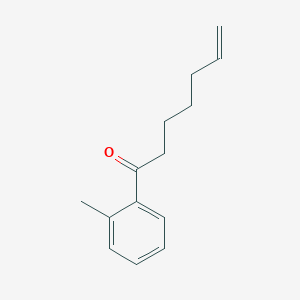
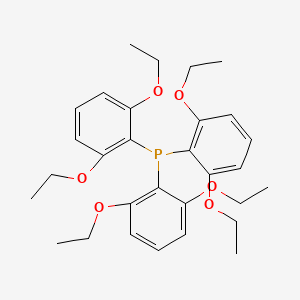
![10-Diazo-5,5-dimethyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14413588.png)
![5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14413598.png)

